molecular formula C11H19NO2 B592261 Tert-butyl 3-vinylpyrrolidine-1-carboxylate CAS No. 753015-96-2

Tert-butyl 3-vinylpyrrolidine-1-carboxylate

Cat. No. B592261
M. Wt: 197.278
InChI Key: AIWBHQLFAKSRML-UHFFFAOYSA-N
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Description

Tert-butyl 3-vinylpyrrolidine-1-carboxylate is a pyrrolidine derivative. It has a molecular weight of 197.28 . The IUPAC name for this compound is tert-butyl 3-vinyl-1-pyrrolidinecarboxylate .


Synthesis Analysis

The synthesis of Tert-butyl 3-vinylpyrrolidine-1-carboxylate involves several steps. The reaction mixture is refluxed for 2 hours and then cooled to 0°C. Tert-butyl 2-formylpyrrolidine-1-carboxylate in ether is added dropwise. The reaction mixture is stirred at 0°C and then quenched by the addition of water. The organic layer is separated and the aqueous layer is extracted with ether .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-vinylpyrrolidine-1-carboxylate is represented by the formula C11H19NO2 . The InChI code for this compound is 1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3-vinylpyrrolidine-1-carboxylate is a liquid at room temperature . It is stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

1. Vinylfluoro Group as an Acetonyl Cation Equivalent

Tert-butyl 3-vinylpyrrolidine-1-carboxylate has been explored in the context of pipecolic acid derivatives. The vinylfluoro group of this compound acts as an acetonyl cation equivalent under acidic conditions, offering new pathways for synthesizing complex organic compounds (Purkayastha et al., 2010).

2. Synthesis from L-aspartic Acid

A process for synthesizing optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate, starting from L-aspartic acid, has been detailed. This synthesis involves tert-butyl 3-vinylpyrrolidine-1-carboxylate and could be significant for industrial preparation due to its economy and mild reaction conditions (Han et al., 2018).

3. Synthesis of Aza and Fluorine-substituted Compounds

Tert-butyl 3-vinylpyrrolidine-1-carboxylate was used in the synthesis of aza and fluorine-substituted 3-(piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-ones. This illustrates its utility in creating complex molecules with potential pharmacological applications (Han et al., 2009).

4. Metal-free C3-alkoxycarbonylation

In a study on quinoxaline-3-carbonyl compounds, tert-butyl 3-vinylpyrrolidine-1-carboxylate was used to synthesize various quinoxaline-3-carbonyl compounds. This metal- and base-free protocol highlights its versatility in organic synthesis (Xie et al., 2019).

5. New Chiral Auxiliary

This compound has been utilized in the preparation of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, demonstrating its role as a chiral auxiliary in peptide synthesis. It shows effectiveness in various synthetic transformations (Studer et al., 1995).

6. Synthesis of Dialkyl (E)-2-{[benzoyl(tert-butyl)amino]carbonyl}-2-butenedioate Derivatives

Tert-butyl 3-vinylpyrrolidine-1-carboxylate played a crucial role in synthesizing dialkyl (E)-2-{[benzoyl(tert-butyl)amino]carbonyl}-2-butenedioate derivatives. This process involved protonation of reactive intermediates, highlighting its utility in novel synthetic pathways (Alizadeh et al., 2006).

Safety And Hazards

Tert-butyl 3-vinylpyrrolidine-1-carboxylate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment as required .

Future Directions

The future directions for research on Tert-butyl 3-vinylpyrrolidine-1-carboxylate could involve further investigation into its synthesis, chemical reactions, and mechanism of action. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, could provide valuable information for its potential applications. It’s worth noting that this compound is currently used for R&D purposes only .

properties

IUPAC Name

tert-butyl 3-ethenylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWBHQLFAKSRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693362
Record name tert-Butyl 3-ethenylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-vinylpyrrolidine-1-carboxylate

CAS RN

753015-96-2
Record name tert-Butyl 3-ethenylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyllithium in hexane (44 cm3 of a 1.6 N solution) was added drop-wise to a suspension of 25.5 g (71 mmol) of triphenylmethylphosphonium bromide in 300 cm3 of tetrahydrofuran, which was under argon and cooled to 0° C. The reaction mixture was stirred at 0° C. for 0.5 h and then admixed with a solution of 7.1 g (35.6 mmol) of racemic 3-formylpyrrolidine-1-carboxylic acid tert-butyl ester in 100 cm3 of tetrahydrofuran. After 2.5 hours of reaction at a temperature in the region of 22° C., the mixture was poured into 600 cm3 of saturated aqueous ammonium chloride solution. Following addition of ethyl acetate the organic phase was taken off by decanting, washed twice with water and with saturated sodium chloride solution and then dried over magnesium sulfate and concentrated to dryness under reduced pressure (2.7 kPa). The resulting oil was purified by chromatography on silica gel [eluent: cyclohexane/ethyl acetate (95/5 then 9/1 by volume)]. Concentration of the fractions under reduced pressure (2.7 kPa) gave 6.3 g of racemic 3-vinylpyrrolidine-1-carboxylic acid tert-butyl ester in the form of a colorless oil. Mass spectrum (ES): m/z 198 (MH+), m/z=142.
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Name
triphenylmethylphosphonium bromide
Quantity
25.5 g
Type
reactant
Reaction Step Two
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300 mL
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solvent
Reaction Step Two
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7.1 g
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reactant
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600 mL
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reactant
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100 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a suspension consisting of methyl triphenylphosphonium bromide (4.76 g, 13.3 mmol) and THF (20 mL) at 0° C. was added n-butyl lithium (1.6 M solution in hexanes, 8.3 mL). The resulting orange solution was stirred at 0° C. for 5 min. A solution consisting of 3-formyl-pyrrolidine-1-carboxylic acid tert-butyl ester (2.50 g, 12.5 mmol) and THF (15 mL) was then added via cannula. The reaction mixture was stirred at 0° C. and was warmed to rt over 2.5 h. The reaction mixture was then cooled to 0° C., quenched with sat. NH4Cl, and extracted with Et2O. The organic layer was combined, dried (MgSO4) and concentrated. The crude residue was suspended in hot hexanes and filtered. The filtrate was concentrated and purified (FCC) to give the title compound (1.7 g, 70%).
Quantity
8.3 mL
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reactant
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2.5 g
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reactant
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4.76 g
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catalyst
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20 mL
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solvent
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15 mL
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solvent
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Yield
70%

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